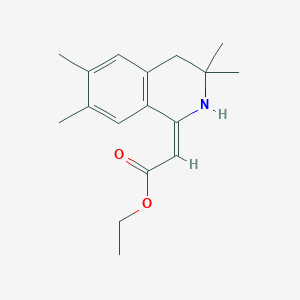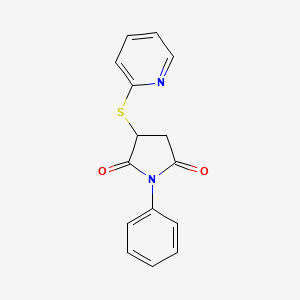
ethyl (2E)-(3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル (2E)-(3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン)エタノアートは、ジヒドロイソキノリン部分を含む独特の構造を特徴とするエステル化合物です。 エステルは、その心地よい香りのために広く知られており、果物や花の香りに寄与するなど、自然界によく見られます .
合成方法
エチル (2E)-(3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン)エタノアートの合成は、通常、対応するカルボン酸とエタノールを強酸触媒(硫酸など)の存在下でエステル化することによって行われます。 反応は還流条件下で行われ、完全な変換が保証されます . 工業的生産方法は、効率と収率を高めるために連続フロープロセスを使用する場合があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and efficiency while minimizing environmental impact .
化学反応の分析
エチル (2E)-(3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン)エタノアートは、いくつかのタイプの化学反応を起こします。
加水分解: 水性酸または塩基の存在下で、エステルは対応するカルボン酸とエタノールを加水分解して生成することができます.
還元: エステルは、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して、第一級アルコールに還元することができます.
転エステル化: この反応は、エチル基を別のアルコールと交換し、異なるエステルを形成します.
科学研究への応用
この化合物は、科学研究でさまざまな用途があります。
科学的研究の応用
ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities . In industry, it can be used in the production of fragrances and flavoring agents due to its ester functional group .
作用機序
エチル (2E)-(3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン)エタノアートの作用機序は、特定の分子標的との相互作用に関与しています。 エステル基は加水分解を受け、活性なジヒドロイソキノリン部分を放出し、これが生物学的経路と相互作用することができます . 正確な分子標的と経路はまだ調査中ですが、酵素活性と受容体結合を調節すると考えられています .
類似化合物の比較
エチル (2E)-(3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン)エタノアートは、以下のような他のエステルと比較することができます。
酢酸エチル: より単純な構造を持つ、一般的な溶媒として使用されています.
酪酸メチル: 果実様の香りのために知られており、香料に使用されています.
酢酸イソペンチル: バナナオイルに含まれており、香水に使用されています.
エチル (2E)-(3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン)エタノアートの独自性は、ジヒドロイソキノリン構造にあり、これは独特の化学的および生物学的特性を与えています .
類似化合物との比較
Similar Compounds: Similar compounds to ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE include other esters such as ethyl acetate and methyl butyrate . These compounds share the ester functional group but differ in their specific structures and properties.
Uniqueness: The uniqueness of ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE lies in its complex structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over simpler esters .
特性
分子式 |
C17H23NO2 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
ethyl (2E)-2-(3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-ylidene)acetate |
InChI |
InChI=1S/C17H23NO2/c1-6-20-16(19)9-15-14-8-12(3)11(2)7-13(14)10-17(4,5)18-15/h7-9,18H,6,10H2,1-5H3/b15-9+ |
InChIキー |
BKBHFFUDNOPYLK-OQLLNIDSSA-N |
異性体SMILES |
CCOC(=O)/C=C/1\C2=C(CC(N1)(C)C)C=C(C(=C2)C)C |
正規SMILES |
CCOC(=O)C=C1C2=C(CC(N1)(C)C)C=C(C(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B11511701.png)
![8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511713.png)
![[6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B11511720.png)
![4-[2-({1-[2-(3,4-Diethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B11511721.png)
![3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11511727.png)
![Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B11511728.png)

![5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium](/img/structure/B11511740.png)
![methyl 11-(3-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11511744.png)
![[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate](/img/structure/B11511753.png)


![3-(Furan-2-ylmethyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11511775.png)
![3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol](/img/structure/B11511783.png)
